N-Boc-4-(methylsulfonyl)benzylamine
Overview
Description
“N-Boc-4-(methylsulfonyl)benzylamine” is a useful research chemical . Its IUPAC name is "tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate" . It is also known by the synonyms “N-[(4-methylsulfonylphenyl)methyl]carbamic acid tert-butyl ester” and "tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate" .
Molecular Structure Analysis
The molecular weight of “N-Boc-4-(methylsulfonyl)benzylamine” is 285.36 . Its molecular formula is C13H19NO4S . The canonical SMILES representation is "CC©©OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C" .Physical And Chemical Properties Analysis
“N-Boc-4-(methylsulfonyl)benzylamine” has a LogP value of 3.40000 . It has a topological polar surface area of 80.8 . The compound is canonicalized , and it has a rotatable bond count of 5 . It has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 .Scientific Research Applications
1. N-Boc Protection of Amines
- Application Summary: The N-Boc protection of amines is a critical process in synthetic chemistry. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine groups in various biologically active compounds .
- Methods of Application: The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature. This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
- Results or Outcomes: The ultrasound irradiation allowed for the highly chemoselective, simple, efficient, environmentally benign N-Boc protection of various aliphatic and aromatic amine derivatives under solvent-free conditions, in short reaction times and excellent isolated yields .
2. N-Boc Deprotection
- Application Summary: The removal of the Boc group, known as N-Boc deprotection, is an important step in synthetic organic chemistry and peptide synthesis .
- Methods of Application: An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
- Results or Outcomes: The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields. The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
3. Dual Protection of Amino Functions
- Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The dual protection of amines involves the addition of two Boc-groups to a single nitrogen atom. This can facilitate cleavage due to mutual interaction between the two protecting groups .
- Results or Outcomes: The dual protection of amines has been used in the synthesis of multifunctional targets, as amino functions often occur in this context .
3. Dual Protection of Amino Functions
- Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The dual protection of amines involves the addition of two Boc-groups to a single nitrogen atom. This can facilitate cleavage due to mutual interaction between the two protecting groups .
- Results or Outcomes: The dual protection of amines has been used in the synthesis of multifunctional targets, as amino functions often occur in this context .
properties
IUPAC Name |
tert-butyl N-[(4-methylsulfonylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19(4,16)17/h5-8H,9H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNGNDEJDAWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(methylsulfonyl)benzylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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